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Compound of Interest

Compound Name: DSPE-PEG(2000)-Mannose

Cat. No.: B15546397 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analysis of published literature on 1,2-distearoyl-sn-glycero-3-

phosphoethanolamine-N-[mannose(polyethylene glycol)-2000] (DSPE-PEG(2000)-Mannose).

It offers an objective comparison of its performance in targeted drug delivery systems,

supported by experimental data, to aid researchers in their formulation development and

application.

Executive Summary
DSPE-PEG(2000)-Mannose is a widely utilized functionalized lipid in the development of

targeted nanocarriers, such as liposomes and nanoparticles. The mannose moiety serves as a

ligand for the mannose receptor (CD206), which is overexpressed on the surface of various

cells, most notably macrophages and dendritic cells. This targeting strategy enhances the

delivery of therapeutic agents to these specific cell populations, which are pivotal in various

pathological conditions including cancer, infectious diseases, and inflammatory disorders. This

guide summarizes the physicochemical properties, in vitro performance, and in vivo efficacy of

DSPE-PEG(2000)-Mannose-modified nanoparticles from a range of studies, providing a

comparative overview against non-targeted formulations.

Data Presentation
The following tables summarize quantitative data from various studies to facilitate a clear

comparison of DSPE-PEG(2000)-Mannose-containing nanoparticles with their non-targeted
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counterparts.

Table 1: Physicochemical Characterization of DSPE-
PEG(2000)-Mannose Nanoparticles

Formulati
on Type

Drug/Car
go

Particle
Size (nm)

Zeta
Potential
(mV)

Encapsul
ation
Efficiency
(%)

Drug
Loading
(%)

Referenc
e

Mannose-

Targeted
Rifapentine 108.2 ± 7.2 - 81.2 ± 6.3 13.7 ± 0.7 [1]

Non-

Targeted

Control

Rifapentine
Not

Specified
-

Not

Specified

Not

Specified
[1]

Mannose-

Targeted

Ridaforolim

us
33 ± 15

Not

Specified
77.5 ± 1.7 7.2 ± 0.1 [2]

Mannose-

Targeted

Hybrid

Nanoparticl

es

None ~265 -4.5
Not

Applicable

Not

Applicable

Non-

Targeted

Control

Hybrid

Nanoparticl

es

Not

Specified

-9.097 ±

1.128

Not

Applicable

Not

Applicable
[3]

Table 2: In Vitro Performance: Macrophage Uptake
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Nanoparticle
Type

Cell Line
Fold Increase
in Uptake vs.
Non-Targeted

Key Findings Reference

Mannose-

modified PLGA

NPs

J774A.1

Macrophages
3.1

Uptake was

dependent on

the density of

mannose on the

nanoparticle

surface.[4]

[4]

Mannosylated

Chitosan NPs
Macrophages

Significantly

Higher

Confocal

microscopy

indicated greater

cellular uptake

compared to

non-

mannosylated

nanoparticles.[5]

[5]

Mannose-

decorated Hybrid

NPs

U937

Macrophages

(M2-polarized)

Significantly

Higher in M2 vs

M1

Uptake was

higher in M2

phenotype

macrophages,

which

overexpress the

mannose

receptor.[3]

[3]

Mannose-

functionalized

Micelles

ThP-1 Human

Macrophages

Significantly

Higher

Optimized

copper catalyst

concentration in

the "click"

conjugation of

mannose led to

the highest

uptake.[6]

[6]
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MAN-PLGA-PEG

NPs

RAW264.7

Macrophages

Significantly

Higher

Phagocytic

uptake was

significantly

higher compared

to non-targeted

PLGA-PEG NPs.

[1]

[1]

Table 3: In Vivo Efficacy and Biodistribution
Nanoparticle
Type

Animal Model
Key
Biodistribution
Findings

Therapeutic
Outcome

Reference

PEG-sheddable,

Mannose-

modified NPs

B16-F10 Tumor-

bearing Mice

Clear

colocalization of

nanoparticles

with tumor-

associated

macrophages

(TAMs).[4]

Not Specified [4]

Folate-coated vs.

PEG-coated Gd

NPs

KB Tumor-

bearing Athymic

Mice

Both

formulations had

comparable

tumor

accumulation.

Folate-coated

nanoparticles

showed

significantly

enhanced tumor

cell

internalization

and retention.[7]

[7]

pH-sensitive

Liposomes

(PEGylated vs.

Non-PEGylated)

Tumor-bearing

Mice

Similar blood

clearance and

high tumor

accumulation for

all liposomes.[8]

PEGylation did

not result in a

better in vivo

profile in this

specific

formulation.[8]

[8]
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Experimental Protocols
This section details the methodologies for key experiments cited in the literature to provide a

reproducible framework for researchers.

Nanoparticle Formulation and Characterization
Formulation (Thin-Film Hydration Method):

The lipid components, including a base lipid (e.g., DSPC), cholesterol, DSPE-PEG(2000),

and DSPE-PEG(2000)-Mannose (for the targeted formulation), are dissolved in an

organic solvent mixture (e.g., chloroform/methanol).

The organic solvent is evaporated under reduced pressure using a rotary evaporator to

form a thin lipid film on the wall of a round-bottom flask.

The lipid film is dried under vacuum for several hours to remove any residual solvent.

The film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS)

containing the drug to be encapsulated. The hydration is performed above the phase

transition temperature of the lipids with gentle agitation.

The resulting nanoparticle suspension is then sized down by extrusion through

polycarbonate membranes with defined pore sizes (e.g., 100 nm) to obtain a uniform size

distribution.

Unencapsulated drug is removed by a suitable method such as dialysis or size exclusion

chromatography.

Characterization:

Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering

(DLS).

Zeta Potential: Determined by Laser Doppler Velocimetry to assess the surface charge of

the nanoparticles.
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Encapsulation Efficiency (EE%) and Drug Loading (DL%): The amount of encapsulated

drug is quantified after lysing the nanoparticles with a suitable solvent (e.g., methanol).

The EE% is calculated as (Weight of encapsulated drug / Total weight of drug) x 100. The

DL% is calculated as (Weight of encapsulated drug / Total weight of nanoparticles) x 100.

In Vitro Cellular Uptake Studies
Cell Culture: Macrophage cell lines (e.g., RAW264.7, J774A.1) are cultured in appropriate

media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a

humidified atmosphere with 5% CO2.

Uptake Assay:

Cells are seeded in multi-well plates and allowed to adhere overnight.

The culture medium is replaced with fresh medium containing fluorescently labeled

nanoparticles (targeted and non-targeted formulations) at a specific concentration. A

fluorescent dye like coumarin-6 or a fluorescently labeled lipid is typically incorporated into

the nanoparticles for visualization and quantification.

Cells are incubated with the nanoparticles for various time points (e.g., 1, 4, 12, 24 hours).

After incubation, the cells are washed multiple times with cold PBS to remove non-

internalized nanoparticles.

For quantitative analysis, the cells are lysed, and the fluorescence intensity is measured

using a microplate reader. The results are often normalized to the total protein content of

the cell lysate.

For qualitative analysis, cells can be fixed, and the cellular uptake can be visualized using

fluorescence microscopy or confocal laser scanning microscopy. Flow cytometry is also

commonly used for a quantitative, single-cell analysis of nanoparticle uptake.

In Vivo Animal Studies
Animal Models: Tumor-bearing mice are often used to evaluate the in vivo efficacy of

targeted cancer therapies. Tumors are established by subcutaneously injecting cancer cells

(e.g., B16-F10 melanoma) into the flank of immunocompromised or syngeneic mice.
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Biodistribution Studies:

Nanoparticles are labeled with a suitable imaging agent (e.g., a near-infrared fluorescent

dye like DiR or a radionuclide).

The labeled nanoparticles are administered to the tumor-bearing mice, typically via

intravenous injection.

At predetermined time points, the animals are imaged using an in vivo imaging system.

After the final imaging time point, the animals are euthanized, and major organs and the

tumor are excised.

The fluorescence or radioactivity in each organ is quantified to determine the

biodistribution profile of the nanoparticles.

Therapeutic Efficacy Studies:

Once the tumors reach a certain volume, the mice are randomly assigned to different

treatment groups (e.g., saline, free drug, non-targeted nanoparticles, and DSPE-
PEG(2000)-Mannose targeted nanoparticles).

The formulations are administered according to a predetermined dosing schedule.

Tumor volume and body weight are monitored regularly throughout the study.

At the end of the study, the tumors are excised and weighed. The tumor growth inhibition

rate is calculated to evaluate the therapeutic efficacy of the different formulations.

Mandatory Visualization
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the development and

evaluation of DSPE-PEG(2000)-Mannose targeted nanoparticles.
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Caption: Experimental workflow for DSPE-PEG(2000)-Mannose nanoparticle evaluation.

Mannose Receptor-Mediated Endocytosis
This diagram illustrates the targeted uptake of DSPE-PEG(2000)-Mannose functionalized

nanoparticles via mannose receptor-mediated endocytosis.
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Caption: Mannose receptor-mediated endocytosis of a targeted nanoparticle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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